Dihydrospectinomycin

Vue d'ensemble

Description

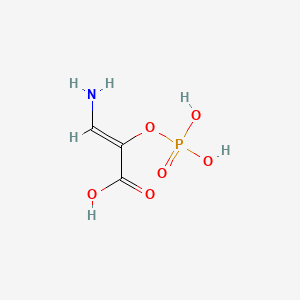

Dihydrospectinomycin is a natural product found in Streptomyces spectabilis with data available.

Applications De Recherche Scientifique

Chloroplast Ribosome Binding

- Dihydrospectinomycin Binding to Chloroplast Ribosomes : Burton (1972) described the binding of this compound to chloroplast ribosomes in Chlamydomonas reinhardtii. The study showed that this compound binds exclusively to ribosomes susceptible to inhibition by the drug, with the binding site residing on the small subunit of the 68-S chloroplast ribosome. This was demonstrated using mutant strains of C. reinhardtii resistant to spectinomycin, revealing altered ribosome binding in these strains Burton (1972).

Biosynthesis of Spectinomycin

- Role in Spectinomycin Biosynthesis : A 2022 study by Zhang et al. explored the biosynthesis of spectinomycin, a dioxane-bridged, tricyclic aminoglycoside. The study revealed that the twitch radical SAM enzyme SpeY catalyzes the dehydrogenation of (2'R,3'S)-tetrahydrospectinomycin to produce (3'S)-dihydrospectinomycin as a biosynthetic intermediate. This process is mediated by radical reactions, marking an important step in the formation of spectinomycin Zhang et al. (2022).

Spectinomycin Impurities Characterization

- Characterization of Impurities in Commercial Spectinomycin : Wang et al. (2014) analyzed commercial spectinomycin samples and identified various compounds including this compound isomers. The study used liquid chromatography with electrospray ionization tandem mass spectrometry for analysis. It distinguished between active pharmaceutical ingredients and impurities in spectinomycin, emphasizing the importance of identifying this compound isomers in pharmaceutical contexts Wang et al. (2014).

Spectinomycin Modification

- Modification Studies : Research by Carney and Rosenbrook (1977) involved creating and studying analogs of spectinomycin, including 9-epichloro-9-deoxy-4(R)-dihydrospectinomycin. These analogs were synthesized to understand their structures and antibiotic activity. The study provided insights into the chemical modifications of spectinomycin and its derivatives, including this compound Carney & Rosenbrook (1977).

Heterologous Production of Spectinomycin

- Heterologous Production in Streptomyces venezuelae : Lamichhane et al. (2014) utilized Streptomyces venezuelae for the heterologous production of spectinomycin. The study engineered a strain of S. venezuelae to produce dTDP-actinospectose, a precursor in the spectinomycin biosynthesis pathway. This research demonstrated an innovative approach to produce spectinomycin using genetic engineering techniques Lamichhane et al. (2014).

Propriétés

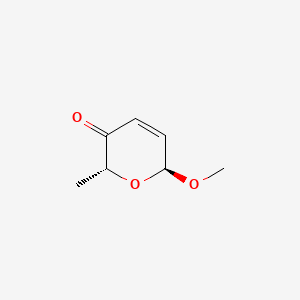

IUPAC Name |

(1R,3S,5R,7R,8S,10R,11S,12S,13R,14S)-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecane-7,8,12,14-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O7/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14/h5-13,15-20H,4H2,1-3H3/t5-,6-,7-,8+,9+,10+,11-,12-,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPRKJXOTBXASY-IQKNWYLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]([C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182326 | |

| Record name | Dihydrospectinomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28048-39-7 | |

| Record name | Dihydrospectinomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028048397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrospectinomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-Cyano-3-[(2-methoxy-2-oxoethyl)thio]-5-isothiazolyl]thio]acetic acid ethenyl ester](/img/structure/B1230379.png)

![N-[[3-[(3-chlorophenyl)sulfamoyl]-4-methylanilino]-sulfanylidenemethyl]-4-fluorobenzamide](/img/structure/B1230382.png)

![N-[[[(4-fluorophenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1230383.png)

![[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1230392.png)

![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1230396.png)